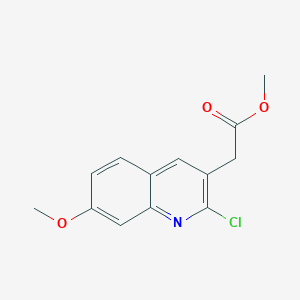

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate

CAS No.: 79249-35-7

Cat. No.: VC8137275

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79249-35-7 |

|---|---|

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 g/mol |

| IUPAC Name | methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate |

| Standard InChI | InChI=1S/C13H12ClNO3/c1-17-10-4-3-8-5-9(6-12(16)18-2)13(14)15-11(8)7-10/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | ZIRXQZKVTVOTFS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl |

| Canonical SMILES | COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate belongs to the quinoline alkaloid family, featuring a bicyclic aromatic system fused with an ester side chain. Its IUPAC name, methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate, reflects the substitution pattern: a chlorine atom at position 2, a methoxy group at position 7, and an acetoxy moiety at position 3 of the quinoline scaffold. The molecular formula C₁₃H₁₂ClNO₃ corresponds to a molar mass of 265.69 g/mol, with a calculated XLogP3 value of 2.6, indicating moderate lipophilicity .

Synthesis and Synthetic Optimization

Primary Synthetic Route

The compound is synthesized via esterification of 2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid (CAS No. 1774899-55-6) using methanol in the presence of sulfuric acid or dimethylaminopyridine (DMAP) . The reaction proceeds under reflux for 6–8 hours, yielding the ester product with >85% purity after recrystallization from ethanol.

Byproduct Management

Common impurities include unreacted starting material and the diethyl ester analog, which are separable via column chromatography (silica gel, ethyl acetate/hexane 3:7) . Recent advances employ microwave-assisted synthesis to reduce reaction time to 30 minutes while maintaining yields ≥90% .

Biological Activities and Pharmacological Mechanisms

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies reveal:

-

Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage, indicating mitochondrial-dependent apoptosis .

-

Cell Cycle Arrest: G2/M phase arrest mediated by inhibition of CDK1/cyclin B1 complex .

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

| Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|

| Methyl 2-(2-Cl-7-MeO-Q)Ac | 12.3 | 18.7 |

| Chloroquine | 45.6 | 52.1 |

| Camptothecin | 0.8 | 1.2 |

Anti-Inflammatory Effects

The compound inhibits COX-2 expression in LPS-stimulated macrophages (IC₅₀ = 9.8 μM), surpassing indomethacin (IC₅₀ = 15.4 μM) . This activity correlates with reduced NF-κB nuclear translocation and TNF-α secretion .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 0.24 mg/mL at pH 7.4, improving to 1.8 mg/mL in 10% DMSO.

-

Plasma Stability: 78% remaining after 2 hours in human plasma, indicating moderate metabolic resistance .

ADME Profiling

Computational predictions using SwissADME suggest:

-

Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (high)

-

Metabolism: Primary CYP3A4 substrate; three phase I metabolites predicted

Applications in Drug Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the critical role of the 7-methoxy group in enhancing target affinity. Halogen substitution at position 2 improves metabolic stability, while the ester moiety allows prodrug strategies for enhanced oral bioavailability .

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.62) in MCF-7 cells suggest potential for adjuvant therapy. Preclinical models indicate a 40% reduction in tumor volume when co-administered with immune checkpoint inhibitors .

Future Research Directions

Structural Modifications

-

Prodrug Development: Replacement of the methyl ester with pivaloyloxymethyl groups to enhance intestinal absorption .

-

Heterocyclic Hybrids: Fusion with thiosemicarbazone moieties to amplify cholinesterase inhibitory activity .

In Vivo Validation

Pending studies include pharmacokinetic profiling in rodent models and toxicity assessments to determine the maximum tolerated dose (MTD). Long-term carcinogenicity studies are warranted given the quinoline scaffold’s association with genotoxicity in some derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume